3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid
Description
3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid is a synthetic compound featuring a dihydrobenzo[b]thiophene core fused with a benzene and partially saturated thiophene ring. This compound’s amide and carboxylic acid functionalities suggest applications as a biochemical intermediate or pharmacophore, particularly in drug discovery targeting enzymes or receptors requiring hydrogen-bonding interactions .
Properties
Molecular Formula |
C12H13NO3S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzothiophene-3-carbonylamino)propanoic acid |
InChI |
InChI=1S/C12H13NO3S/c14-11(15)5-6-13-12(16)9-7-17-10-4-2-1-3-8(9)10/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
InChI Key |
SCEVQBGFYQGANV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2S1)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Benzothiophene Synthesis Strategies
The 2,3-dihydrobenzo[b]thiophene scaffold serves as the foundational structure for this compound. Two primary routes dominate its synthesis:
Hydrogenation of Benzo[b]thiophene 1,1-Dioxides
Substituted benzo[b]thiophene 1,1-dioxides undergo catalytic hydrogenation using rhodium-based catalysts under mild conditions (20–50°C, 1–3 atm H₂). This method selectively reduces the sulfur-containing ring while preserving other functional groups. For example, 6-nitrobenzo[b]thiophene 1,1-dioxide (precursor 33 in Scheme 8 of) is hydrogenated to yield 6-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (34 ) with >90% conversion.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Rh/C (5 wt%) |
| Solvent | Ethanol/THF (3:1) |
| Temperature | 35°C |
| Pressure | 2 atm H₂ |
| Reaction Time | 12–18 hours |
Carboxamido Group Installation
Forming the carboxamido (-CONH-) bridge between the dihydrobenzo[b]thiophene and propanoic acid requires precise coupling strategies:
Acid Chloride-Mediated Amidation
3-(2,3-Dihydrobenzo[b]thiophene-3-carbonyl) chloride reacts with β-alanine derivatives under Schotten-Baumann conditions:
- Generate acid chloride by treating 2,3-dihydrobenzo[b]thiophene-3-carboxylic acid with oxalyl chloride/DMF in CH₂Cl₂.
- Add dropwise to a cooled (−5°C) solution of ethyl 3-aminopropanoate and pyridine.
- Stir for 18 hours at 20°C, yielding the protected amide (72–85% after chromatography).
Optimization Insights:
Propanoic Acid Functionalization
The terminal carboxylic acid is typically introduced through ester hydrolysis:
Saponification of Ethyl Esters
Ethyl 3-(2,3-dihydrobenzo[b]thiophene-3-carboxamido)propanoate undergoes base-mediated hydrolysis:
- Dissolve the ester (1 eq) in THF/EtOH/H₂O (4:3:1).
- Add NaOH (2.5 eq) and stir at 60°C for 8 hours.
- Acidify with HCl (pH 2–3) to precipitate the product (94–97% purity).
Comparative Hydrolysis Rates:
| Ester Group | Hydrolysis Time (h) | Yield (%) |
|---|---|---|
| Ethyl | 8 | 95 |
| Methyl | 5 | 97 |
| tert-Butyl | 24 | 82 |
Integrated Synthetic Pathways
Combining the above steps, two industrial-scale routes emerge:
Sequential Linear Synthesis
- Prepare benzo[b]thiophene 1,1-dioxide via sulfonation of thiophenol derivatives.
- Hydrogenate to 2,3-dihydrobenzo[b]thiophene.
- Carboxylate position 3 using CO insertion under Pd catalysis.
- Couple with β-alanine ethyl ester via HATU.
- Hydrolyze the ester to the acid.
Total Yield : 41–48% over five steps.
Challenges and Mitigation Strategies
Sulfur Oxidation Control
Over-oxidation of the thiophene ring during hydrogenation or storage is minimized by:
Emerging Methodologies
Flow Chemistry Applications
Microreactor systems enable continuous synthesis of the benzo[b]thiophene core with:
Chemical Reactions Analysis
Amidation
The carboxamido group (-CONH-) can undergo amidation reactions to form novel amide derivatives. This typically involves coupling with amines using activating agents like EDCI (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. For example, benzo[b]thiophene derivatives have been successfully amidated under these conditions, yielding products with high purity after chromatographic purification .
Hydrolysis
The compound’s carboxamido group is susceptible to hydrolysis under acidic or basic conditions , potentially yielding the corresponding amine and carboxylic acid. This reaction is critical for modifying functional groups to explore structure-activity relationships.
Esterification
The propanoic acid moiety (-COOH) can participate in esterification reactions with alcohols. While not directly detailed in the provided sources, this reaction type aligns with the compound’s functional group chemistry.
Coupling Reactions
The dihydrobenzo[b]thiophene core may enable Pd-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig), particularly if substituted with halogens or other leaving groups. For instance, benzo[b]thiophene derivatives have been modified via such reactions to introduce aryl or heterocyclic groups .
Reaction Conditions and Products
Structural and Mechanistic Insights
The dihydrobenzo[b]thiophene core provides steric and electronic effects that influence reactivity. For example:
-
Hydrogenation : Rh-catalyzed asymmetric hydrogenation of related dihydrobenzo[b]thiophene derivatives achieves high enantioselectivity (>99% ee) under optimized conditions .
-
Functional Group Interactions : The carboxamido group’s -NH- may participate in hydrogen bonding, affecting reaction kinetics and selectivity .
Related Compounds and Comparative Analysis
Scientific Research Applications
3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Thieno[3,2-b]thiophene Derivatives
- Example: Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D, ) Core: Two fused thiophene rings (thieno[3,2-b]thiophene). Key Differences: The fully conjugated thiophene-thiophene system enhances aromaticity and electron deficiency compared to the partially saturated dihydrobenzo[b]thiophene in the target compound. This difference influences reactivity and electronic properties, making thieno[3,2-b]thiophenes more suitable for materials science (e.g., organic semiconductors) .
Benzo[1,4]dioxin Derivatives
- Example: 3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)propanoic acid () Core: Benzene fused with a 1,4-dioxane ring (oxygen atoms replacing sulfur). Key Differences: The electron-rich dioxane ring improves solubility in polar solvents compared to sulfur-containing analogs. Sulfonyl or carboxylic acid substituents (e.g., in and ) enhance acidity, whereas the target compound’s carboxamido group offers hydrogen-bonding versatility .
Functional Group Variations in Propanoic Acid Derivatives
N-Substituted β-Alanine Derivatives
- Example: 3-(N-(4-Sulfamoylphenyl)amino)propanoic acid () Structure: Propanoic acid linked to a sulfamoylphenyl group via an amine. In contrast, the target compound’s benzothiophene-carboxamido moiety may improve lipophilicity and metabolic stability .
Natural Propanoic Acid Analogs
- Example: Caffeic acid (3,4-Dihydroxybenzeneacrylic acid, ) Structure: Phenolic propanoic acid derivative with conjugated double bonds. Key Differences: Caffeic acid’s natural origin and phenolic groups confer antioxidant properties, whereas the synthetic target compound’s amide linkage and heterocyclic core may prioritize stability and target specificity in drug design .
Physicochemical and Pharmacological Properties
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Table 2: Pharmacological Implications
| Compound Type | Bioactivity Insights | Limitations |
|---|---|---|
| Target Compound | Potential protease/modulator due to amide linkage; improved membrane permeability | Synthetic complexity; unconfirmed data |
| Sulfamoylphenyl derivatives | Antimicrobial via sulfonamide interactions | Polar groups may reduce bioavailability |
| Benzo[dioxin] derivatives | Enhanced solubility for CNS-targeting drugs | Limited thermal stability |
Biological Activity
3-(2,3-Dihydrobenzo[b]thiophene-3-carboxamido)propanoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C₁₁H₁₂N₁O₂S
- CAS Number: 67651349
- Molecular Weight: 224.28 g/mol
This structure is characterized by a benzo[b]thiophene core, which is known for its diverse biological activities.
Anticancer Properties
Research indicates that derivatives of benzo[b]thiophene exhibit significant anticancer activity. A study evaluated various synthesized derivatives, including those related to this compound, against several cancer cell lines:
| Compound | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | A549 | 5.0 | c-Met kinase inhibition |
| 5c | H460 | 4.2 | c-Met kinase inhibition |
| 7d | HT-29 | 3.8 | Pim-1 kinase inhibition |
These compounds showed selective inhibition of cancer cell proliferation without affecting normal cell lines, indicating their potential as therapeutic agents in oncology .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : Compounds similar to this compound have been shown to inhibit MAO-B selectively, which is crucial for the treatment of neurodegenerative diseases.
- Acetylcholinesterase (AChE) : The compound exhibited competitive inhibition against AChE, which is significant for Alzheimer's disease treatment.
The following table summarizes the enzyme inhibition activities:
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| MAO-B | Competitive | 0.51 |
| AChE | Competitive | 0.69 |
These findings suggest that the compound may have potential applications in treating neurodegenerative disorders .
Antimicrobial Activity
The antimicrobial properties of benzo[b]thiophene derivatives have been well-documented. The compound demonstrated significant activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate that the compound could be a candidate for developing new antimicrobial agents .
Case Study: Cytotoxicity Evaluation
In a study focused on cytotoxicity against cancer cell lines, several derivatives of benzo[b]thiophene were synthesized and tested. The results highlighted that compounds with structural similarities to this compound exhibited high cytotoxicity against lung (A549), colon (HT-29), and brain (U87MG) cancer cells while showing minimal toxicity towards normal fibroblast cells .
Case Study: Neuroprotective Effects
Another study investigated the neuroprotective effects of benzo[b]thiophene derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death induced by oxidative stressors, highlighting their potential in treating neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
